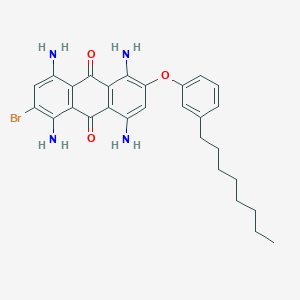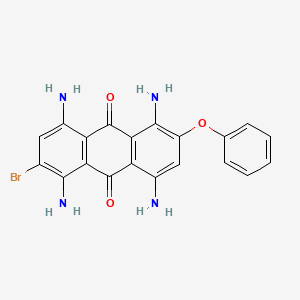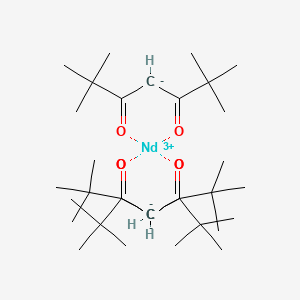
Neodymium(3+);2,2,6,6-tetramethylheptane-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium(3+);2,2,6,6-tetramethylheptane-3,5-dione is a coordination compound formed by the interaction of neodymium ions with 2,2,6,6-tetramethylheptane-3,5-dione. This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications. The ligand, 2,2,6,6-tetramethylheptane-3,5-dione, is a bidentate ligand that forms stable complexes with lanthanide ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-tetramethylheptane-3,5-dione involves the reaction of pinacolone with methyl pivalate in the presence of a base such as potassium tert-butoxide. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Neodymium(3+);2,2,6,6-tetramethylheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of neodymium.
Reduction: Reduction reactions can convert the neodymium ion to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the 2,2,6,6-tetramethylheptane-3,5-dione ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of neodymium, while substitution reactions can produce a variety of neodymium complexes with different ligands .
Scientific Research Applications
Neodymium(3+);2,2,6,6-tetramethylheptane-3,5-dione has several scientific research applications:
Mechanism of Action
The mechanism by which Neodymium(3+);2,2,6,6-tetramethylheptane-3,5-dione exerts its effects involves the coordination of the neodymium ion with the bidentate ligand. This coordination stabilizes the neodymium ion and enhances its reactivity in various chemical processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or imaging .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethyl-3,5-heptanedione: The ligand itself, which forms stable complexes with various metal ions.
Dipivaloylmethane: Another name for 2,2,6,6-tetramethyl-3,5-heptanedione, used in similar applications.
Uniqueness
Neodymium(3+);2,2,6,6-tetramethylheptane-3,5-dione is unique due to the specific properties imparted by the neodymium ion. These properties include enhanced magnetic and catalytic activities, making it more effective in certain applications compared to similar compounds .
Properties
Molecular Formula |
C33H57NdO6 |
|---|---|
Molecular Weight |
694.0 g/mol |
IUPAC Name |
neodymium(3+);2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/3C11H19O2.Nd/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
InChI Key |
RYTASTJSRPPWBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Nd+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








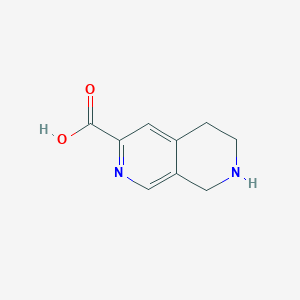

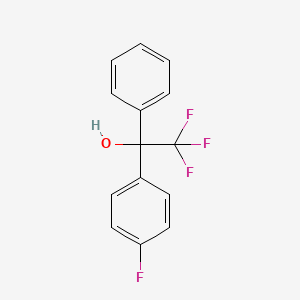

![2-[[4-[Bis(2-iodoethyl)amino]-2-methylphenyl]methylidene]propanedinitrile](/img/structure/B15250370.png)

